1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester
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Overview
Description
METHYL 4-{3-[(4-FLUOROBENZOYL)AMINO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE is a complex organic compound that features a fluorobenzoyl group, a pyrazolyl moiety, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-[(4-FLUOROBENZOYL)AMINO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions, often using reagents like 4-fluorobenzoyl chloride.
Esterification: The final step involves esterification to form the butanoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{3-[(4-FLUOROBENZOYL)AMINO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 4-{3-[(4-FLUOROBENZOYL)AMINO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism by which METHYL 4-{3-[(4-FLUOROBENZOYL)AMINO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE exerts its effects involves its interaction with specific molecular targets. The fluorobenzoyl group may enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler ester with a fluorobenzoyl group, used in various synthetic applications.
Methyl 3-(4-fluorophenyl)-3-oxopropionate: Another fluorinated ester with different structural features.
Uniqueness
METHYL 4-{3-[(4-FLUOROBENZOYL)AMINO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the fluorobenzoyl and pyrazole moieties allows for versatile interactions in various applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C16H18FN3O3 |
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Molecular Weight |
319.33 g/mol |
IUPAC Name |
methyl 4-[3-[(4-fluorobenzoyl)amino]-5-methylpyrazol-1-yl]butanoate |
InChI |
InChI=1S/C16H18FN3O3/c1-11-10-14(19-20(11)9-3-4-15(21)23-2)18-16(22)12-5-7-13(17)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,18,19,22) |
InChI Key |
NAXUEEIPGKSSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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